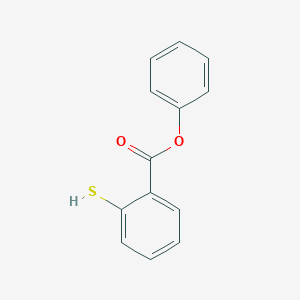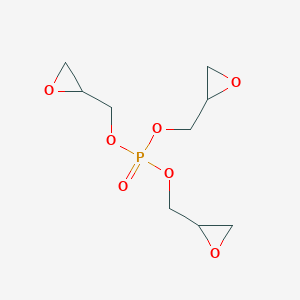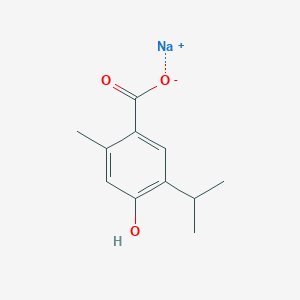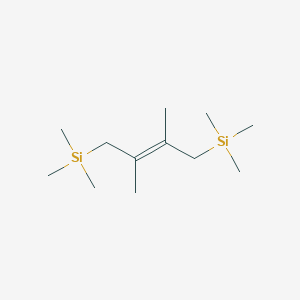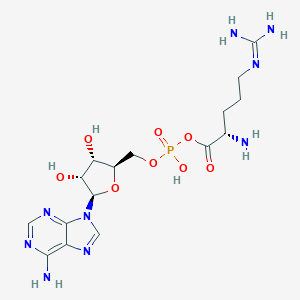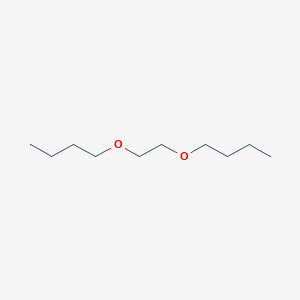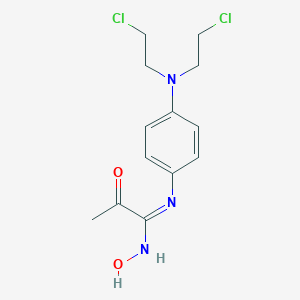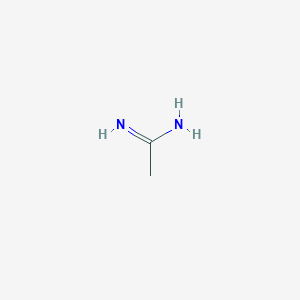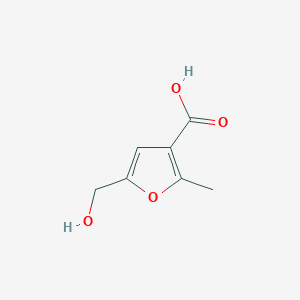
5-(羟甲基)-2-甲基呋喃-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid, also known as HMFCA, is a naturally occurring compound found in various fruits, vegetables, and honey. It is a derivative of furan, a heterocyclic organic compound that contains a ring of four carbon atoms and one oxygen atom. HMFCA has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
科学研究应用
电催化氧化用于聚合物合成
5-(羟甲基)-2-甲基呋喃-3-羧酸:是电催化氧化过程中合成2,5-呋喃二甲酸 (FDCA) 的前体 . FDCA 是一种有价值的单体,用于创建聚酯、聚氨酯和聚酰胺等聚合物,这些聚合物在材料科学中对于开发可持续和可生物降解的塑料至关重要 .
医药应用
该化合物参与2,5-二甲酰呋喃 (DFF) 的合成,DFF 在医药领域用作各种药物的前体 . 5-(羟甲基)-2-甲基呋喃-3-羧酸的电氧化过程可以有效地生产 DFF,DFF 用于大环配体和荧光材料 .
农业
在农业中,将 5-(羟甲基)-2-甲基呋喃-3-羧酸转化为5-甲基-2-呋喃羧酸 (MFA) 至关重要。 MFA 是一种用途广泛的化学品,可用于制造农用化学品,并通过环境温度下的氢解合成 .
生物燃料
将 5-(羟甲基)-2-甲基呋喃-3-羧酸酶促转化为生物基化合物,如2,5-二甲酰呋喃 (DFF) 和FDCA,对于生物燃料生产至关重要。 这些化合物是制造可再生燃料的中间体,这些燃料有可能取代化石燃料 .
食品工业
在食品工业中,5-(羟甲基)-2-甲基呋喃-3-羧酸的衍生物用作调味剂。 该化合物转化为增值化学品可以增强各种食品的味道和香气 .
环境科学
该化合物在开发可持续能源系统中发挥作用。 将其转化为高价值化学品有助于实现碳达峰和碳中和目标,解决能源危机,并减少环境问题 .
储能
在储能领域,5-(羟甲基)-2-甲基呋喃-3-羧酸用于开发先进的电催化剂材料。 这些材料对于可再生资源的实施和生产至关重要,有助于清洁能源存储和转化技术 .
化学合成
该化合物也是各种增值化学品化学合成的关键中间体。 它用于氢化、氧化和醛醇缩合等反应,以生产在不同行业(包括聚合物和化学品生产)中具有应用的化学品 <
作用机制
- The primary target of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid (HMFCA) is not well-documented in the literature. However, we know that HMFCA is derived from 5-hydroxymethylfurfural (HMF), which itself is a product of acid-catalyzed degradation of sugars during food heating and storage .
- HMFCA is formed from HMF through oxidation. The aldehyde group of HMF is oxidized to form a carboxylic acid, yielding HMFCA. This transformation involves nucleophilic attack on the furanic ring by the HMF carbonyl group .
- The formation of HMFCA from HMF is simplified by selecting HMF as a model molecule. Researchers have studied the structure and formation of humins (a byproduct of biomass transformation) from HMF, glucose, and cellulose. HMF contributes to humins formation, and the resulting humins from HMF are less complex than those from glucose or cellulose .
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
未来方向
The compound has significant potential as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides . It can also be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . The efficient production of HMFCA using Pseudomonas aeruginosa PC-1 as a whole-cell biocatalyst has been demonstrated, suggesting potential for cost-effective production of commercially relevant products .
生化分析
Biochemical Properties
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . The nature of these interactions is primarily biochemical, involving enzymatic reactions that lead to the transformation of 5-hydroxymethylfurfural into 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid .
Cellular Effects
It is known that the presence of 5-hydroxymethylfurfural, from which 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is derived, can decrease the catalytic performance of the biocatalyst in the biosynthesis process . This suggests that 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with enzymes and other biomolecules at the molecular level. For instance, it is involved in the biotransformation process catalyzed by a whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can change over time. For example, in the biosynthesis process, a high concentration of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid was obtained from 800 mM 5-hydroxymethylfurfural within 58 hours after 8 cycles of fed-batch . This suggests that 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid has a certain degree of stability and does not degrade rapidly in laboratory settings .
Metabolic Pathways
5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is involved in the metabolic pathway of 5-hydroxymethylfurfural . This pathway involves several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
属性
IUPAC Name |
5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGVJULTCGYVRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429366 |
Source


|
| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15341-68-1 |
Source


|
| Record name | 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

